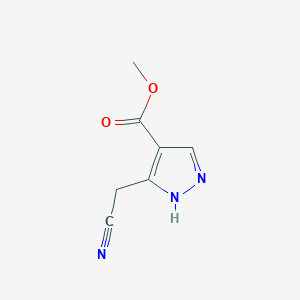![molecular formula C37H54N8O12 B13419056 Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate is a complex organic compound with significant applications in pharmaceutical research. This compound is known for its intricate structure, which includes multiple functional groups such as pyrimidinyl, piperazinyl, and cyclopentyl moieties. It is often used as a reference standard in pharmaceutical testing and research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the pyrimidinyl and piperazinyl intermediates, followed by their coupling with the cyclopentyl and butyl groups under controlled conditions. Common reagents used in these reactions include oxalyl chloride, pyrimidine derivatives, and piperazine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: Functional groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler derivatives with fewer functional groups .
Aplicaciones Científicas De Investigación
Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Employed in biological assays to study its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of anxiety disorders.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
Mecanismo De Acción
The mechanism of action of oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic effects. The exact molecular pathways involved are still under investigation, but it is believed to influence serotonin and dopamine receptors .
Comparación Con Compuestos Similares
Similar Compounds
Buspirone Hydrochloride: A well-known anxiolytic agent with a similar structure, used to treat anxiety disorders.
2,2’-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine: Another compound with structural similarities, used in pharmaceutical research.
Uniqueness
Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate stands out due to its unique combination of functional groups, which confer specific pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound for research into new therapeutic agents .
Propiedades
Fórmula molecular |
C37H54N8O12 |
|---|---|
Peso molecular |
802.9 g/mol |
Nombre IUPAC |
oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate |
InChI |
InChI=1S/C33H50N8O4.2C2H2O4/c42-29(44-25-5-3-15-38-17-21-40(22-18-38)31-34-11-7-12-35-31)27-33(9-1-2-10-33)28-30(43)45-26-6-4-16-39-19-23-41(24-20-39)32-36-13-8-14-37-32;2*3-1(4)2(5)6/h7-8,11-14H,1-6,9-10,15-28H2;2*(H,3,4)(H,5,6) |
Clave InChI |
FPXQWUMNVVBFEO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CC(=O)OCCCCN2CCN(CC2)C3=NC=CC=N3)CC(=O)OCCCCN4CCN(CC4)C5=NC=CC=N5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
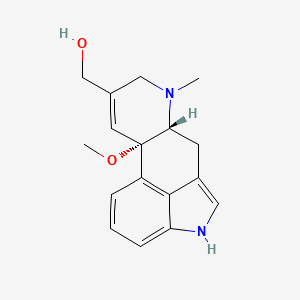

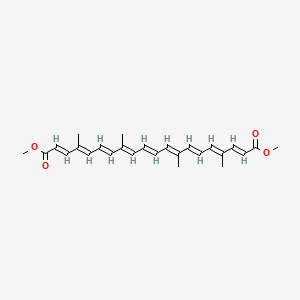

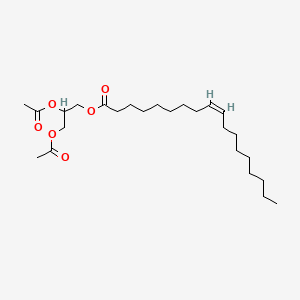

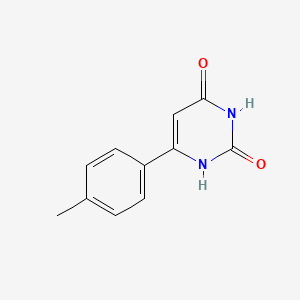
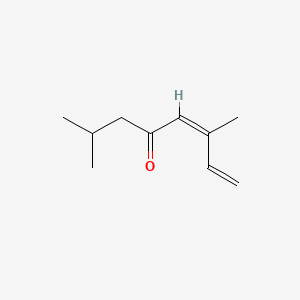
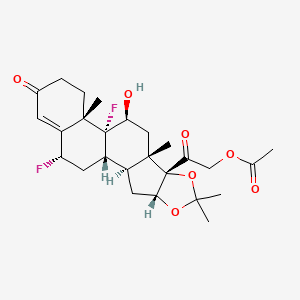
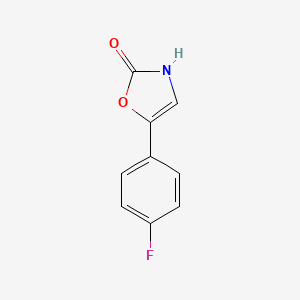
![(2E)-2-[(10R,13S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13419042.png)
